molecular formula C7H6F4O2 B13540158 rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylicacid,cis

rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylicacid,cis

Cat. No.: B13540158
M. Wt: 198.11 g/mol
InChI Key: ZDFPNTSSZIUGBT-UCORVYFPSA-N
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Description

rac-(1R,5R)-2,2,3,3-Tetrafluorobicyclo[3.1.0]hexane-1-carboxylic acid, cis is a bicyclic compound featuring a strained bicyclo[3.1.0]hexane scaffold with four fluorine atoms at positions 2 and 3 and a carboxylic acid group at position 1. Its molecular formula is C₇H₆F₄O₂, with a molecular weight of 198.12 g/mol. The compound’s stereochemistry (rac-1R,5R, cis) and high fluorination confer unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis .

Properties

Molecular Formula

C7H6F4O2

Molecular Weight

198.11 g/mol

IUPAC Name

(1S,5S)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C7H6F4O2/c8-6(9)2-3-1-5(3,4(12)13)7(6,10)11/h3H,1-2H2,(H,12,13)/t3-,5-/m0/s1

InChI Key

ZDFPNTSSZIUGBT-UCORVYFPSA-N

Isomeric SMILES

C1[C@@H]2[C@]1(C(C(C2)(F)F)(F)F)C(=O)O

Canonical SMILES

C1C2C1(C(C(C2)(F)F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylic acid, cis can be achieved through several synthetic routes. One common method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity, making it suitable for producing the desired bicyclic scaffold.

Chemical Reactions Analysis

rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylic acid, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylic acid, cis has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein-ligand binding due to its rigid bicyclic structure.

    Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylic acid, cis exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include inhibition or activation of specific biological processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural and physicochemical differences between the target compound and related bicyclo[3.1.0]hexane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Features References
Target : rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylic acid, cis C₇H₆F₄O₂ 198.12 2,2,3,3-tetrafluoro, carboxylic acid High fluorination; strained bicyclic core; acidic proton (pKa ~2-3 estimated)
(1R,5S,6s)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid C₇H₈F₂O₂ 162.13 3,3-difluoro, carboxylic acid Reduced fluorination; lower molecular weight; altered fluorine positioning
rac-(1R,5R)-1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride, cis C₆H₁₀ClF₂N 169.60 Difluoromethyl, 3-azabicyclo, hydrochloride salt Nitrogen in ring (basic); salt form enhances solubility
LY354740.H₂O (bicyclohexane dicarboxylic acid derivative) C₈H₁₁NO₄·H₂O 209.19 (anhydrous) Amino, dicarboxylic acid Two acidic groups; potential for zwitterionic behavior
3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid C₁₁H₁₇NO₄ 227.26 Boc-protected amine, carboxylic acid Increased lipophilicity due to Boc group; synthetic intermediate

Physicochemical Properties

  • Fluorination Impact : The target compound’s 2,2,3,3-tetrafluoro substitution increases metabolic stability and lipophilicity (logP ~1.5–2.0 estimated) compared to the difluoro analog (logP ~0.5–1.0) . The electron-withdrawing fluorine atoms also enhance the acidity of the carboxylic acid group (pKa ~2–3), favoring ionized forms in physiological conditions.
  • Salt Forms : Unlike the hydrochloride salt in rac-(1R,5R)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane , the target compound’s free carboxylic acid may limit solubility in aqueous media but improves reactivity for further derivatization.
  • Steric Effects : The bicyclo[3.1.0]hexane scaffold imposes significant ring strain, which can influence binding affinity in biological targets compared to less rigid analogs .

Research Implications

  • Synthetic Utility : The carboxylic acid group enables conjugation with amines or alcohols, making the compound a versatile building block for prodrugs or covalent inhibitors .

Biological Activity

rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylic acid, cis is a fluorinated bicyclic compound notable for its unique structural framework and potential biological activities. Its molecular formula is C7H6F4O2C_7H_6F_4O_2 with a molecular weight of 198.11 g/mol. The presence of four fluorine atoms and a carboxylic acid group enhances its lipophilicity and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.

Chemical Structure and Properties

The compound features a bicyclo[3.1.0]hexane structure which contributes to its unique chemical properties. The fluorination increases the compound's reactivity and potential for interactions with biological targets such as enzymes and receptors.

PropertyValue
Molecular FormulaC7H6F4O2
Molecular Weight198.11 g/mol
Chemical StructureBicyclo[3.1.0]hexane
Functional GroupsCarboxylic acid

The biological activity of rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylic acid, cis may involve several mechanisms:

  • Enzyme Inhibition : The compound can potentially inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It may also modulate receptor activity, influencing various signaling pathways.

Biological Activity Studies

Preliminary studies have indicated that compounds with similar structures exhibit varying degrees of biological activity. Investigations into the binding affinity of this compound with specific biological targets are ongoing.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural differences influence biological activity:

Compound NameStructure FeaturesUnique Characteristics
2-Fluorobicyclo[3.1.0]hexaneContains one fluorine atomSimpler structure; less lipophilicity
2,2-Difluorobicyclo[3.1.0]hexaneContains two fluorine atomsIncreased stability and reactivity
rac-(1R)-bicyclo[3.1.0]hexane-1-carboxylic acidLacks fluorine substituentsMore hydrophilic; potential for different biological interactions

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